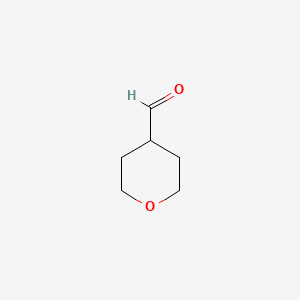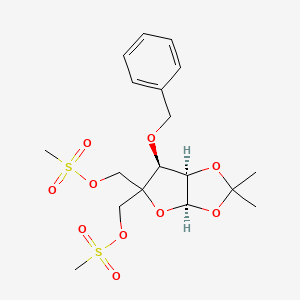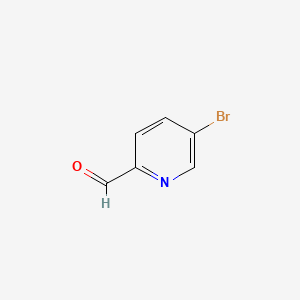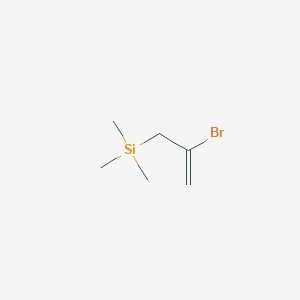
4-Formyltetrahydropyran
Übersicht
Beschreibung
4-Formyltetrahydropyran is a chemical compound that is part of a broader class of organic molecules known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with one of the carbon atoms bearing a formyl group. The presence of the formyl group makes these compounds valuable intermediates in organic synthesis, as they can be used to construct a wide variety of complex molecules, including natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, the synthesis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine, a related compound, was accomplished by formylation of the corresponding tetrahydropterine with formic acid . This method demonstrates the general approach to introducing a formyl group into the tetrahydropyran ring. Additionally, the Vilsmeier formylation of 4H-pyrans has been used to afford 3-formyl-4H-pyrans, which, although not directly 4-formyltetrahydropyrans, showcases the versatility of formylation reactions in synthesizing formyl-substituted heterocycles .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using spectroscopic methods such as 1H and 13C NMR. For example, diastereomeric 2-alkyl-4-formyltetrahydropyrans have been shown to exist as mixtures of configurational isomers with the formyl group being equatorially oriented . This orientation is significant as it can influence the reactivity and subsequent transformations of these molecules in chemical reactions.
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. The formyl group is a reactive functional group that can be involved in the formation of Schiff bases, and it can also undergo further transformations such as the Koop rearrangement . Moreover, the presence of the tetrahydropyran ring opens up possibilities for ring-opening reactions, as seen in the cleavage of 3,4-epoxytetrahydropyrans by amines to form 4-methyl-3-amino-4-hydroxytetrahydropyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the conformational analysis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine revealed that the molecule exists in solution as a mixture of two rotamers, which can have implications for its reactivity and physical properties such as solubility and boiling point . The study of these properties is essential for understanding the behavior of these compounds in various environments and for their application in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1. Structural Studies
4-Formyltetrahydropyran has been studied for its three-dimensional structures, particularly in the context of diastereomeric 2-alkyl-4-formyltetrahydropyrans. These studies, conducted via NMR spectroscopy, provide valuable insights into the orientation of functional groups in such compounds, which is crucial for understanding their chemical behavior and potential applications (Engoyan, Kuroyan, & Lusararyan, 1979).
2. Use in Organic Synthesis
This compound derivatives are identified as valuable building blocks in organic synthesis. They have been used to create a wide range of organic compounds and heterocycles, such as Schiff bases, pyrazolylpyrazolines, and many others. These compounds often exhibit significant biological activities, highlighting the role of this compound in medicinal chemistry and drug development (Bala, Kumari, Sood, & Singh, 2019).
3. Solvent Applications
This compound-related compounds, such as 4-Methyltetrahydropyran (4-MeTHP), have been explored as organic reaction solvents. Their hydrophobic nature and compatibility with various organic reactions, including radical, Grignard, and Wittig reactions, suggest potential industrial applications. They offer an alternative to conventional ethers and harmful halogenated solvents, aligning with green chemistry principles (Kobayashi, Tamura, Yoshimoto, Kawakami, & Masuyama, 2019).
4. Antimicrobial Activity
Studies have explored the antimicrobial properties of compounds derived from this compound, such as 4-formyl pyrazole containing isoniazid moiety. These investigations have focused on synthesizing these compounds and examining their structure-activity relationships, providing insights into their potential use in antimicrobial treatments (Chauhan, Kumar, & Goel, 2022).
Safety and Hazards
The safety information available indicates that 4-Formyltetrahydropyran is classified under GHS07 for eye irritation (Hazard Statements H319) . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is recommended to avoid eye contact and to wash thoroughly after handling .
Eigenschaften
IUPAC Name |
oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLGNJCMPWUZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433349 | |
| Record name | 4-Formyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50675-18-8 | |
| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for obtaining 4-Formyltetrahydropyrans?
A1: 4-Formyltetrahydropyrans can be synthesized through various methods. One approach utilizes 3-hydroxyalkyltriphenylphosphonium salts reacted with paraformaldehyde to form 6-methylene-1,3-dioxepanes. These intermediates, when treated with trimethylsilyl trifluoromethanesulfonate and N,N-diisopropylethylamine, yield the desired 4-formyltetrahydropyrans. [] Another method involves reacting 4-hydroxyalkyltriphenylphosphonium iodides with DBU and paraformaldehyde, leading to the formation of 3-methylenetetrahydropyrans. []
Q2: Have there been any studies on the three-dimensional structure of 4-Formyltetrahydropyrans?
A2: Yes, research has explored the three-dimensional structures of 2-alkyl-4-formyltetrahydropyrans. [] Additionally, investigations have delved into the steric structure of diastereomeric 2-alkyl-4-formyltetrahydropyrans. []
Q3: Are there any known applications of 4-Formyltetrahydropyrans in medicinal chemistry?
A3: While the provided research doesn't directly focus on the biological activity of 4-Formyltetrahydropyran itself, a study investigated substituted thiosemicarbazones of heterocyclic carboxaldehydes, including furfural, and their chelates with transition metal ions for antitumor activity. [] This research highlights the potential of utilizing this compound as a scaffold for developing novel compounds with biological activity.
Q4: What is the significance of introducing substituents, such as 4-alkoxybenzyl groups, to thiosemicarbazones of heterocyclic carboxaldehydes?
A4: Research suggests that incorporating a 4-alkoxybenzyl group into the 4-position of thiosemicarbazones derived from aromatic carboxaldehydes can significantly reduce toxicity and enhance antitumor activity. [] This finding led to exploring the synthesis and evaluation of Cu²⁺ chelates with thiosemicarbazones of furfural and 2,2-dimethyl-4-formyltetrahydropyran, incorporating 4-alkoxybenzyl groups as substituents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















